molecular formula C31H52O2 B100402 Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate CAS No. 17137-72-3

Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate

Cat. No. B100402
CAS RN: 17137-72-3
M. Wt: 456.7 g/mol
InChI Key: KPBRNIXLCMGZJO-OHSKNFLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate (abbreviated as CDA) is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDA is a derivative of cholesterol and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate's anti-inflammatory properties. Inflammation is a common factor in several chronic diseases, including arthritis, cardiovascular disease, and diabetes. Studies have shown that Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Mechanism Of Action

The mechanism of action of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate is not fully understood, but studies have suggested that it may act through several pathways. One proposed mechanism is that Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can inhibit the activity of enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase. This inhibition can lead to a reduction in cholesterol levels, which may contribute to its anti-cancer and anti-inflammatory properties.

Biochemical And Physiological Effects

Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate has been found to have several biochemical and physiological effects. Studies have shown that Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can reduce cholesterol levels in the blood, which may contribute to its anti-cancer and anti-inflammatory properties. Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate has also been found to have anti-oxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate in lab experiments is its availability. Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can be synthesized through various methods and is commercially available. Another advantage is its versatility. Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate has been found to possess various biological activities, making it a promising candidate for research in several areas.
One limitation of using Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate in lab experiments is its potential toxicity. Studies have shown that high doses of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can be toxic to cells, which may limit its therapeutic applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate. One area of research is the development of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate derivatives with improved therapeutic properties. Another area of research is the investigation of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate's mechanism of action, which may lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the optimal dosage and administration of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate for therapeutic applications.
Conclusion
In conclusion, Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can be achieved through several methods, and it has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. While there are advantages to using Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate in lab experiments, such as its availability and versatility, there are also limitations, such as its potential toxicity. Future research on Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate should focus on the development of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate derivatives with improved therapeutic properties, investigation of its mechanism of action, and determination of optimal dosage and administration for therapeutic applications.

Synthesis Methods

The synthesis of Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate can be achieved through several methods, including the oxidation of cholesterol using various reagents such as chromium trioxide, potassium permanganate, and sodium periodate. Another method involves the reaction of cholesterol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through column chromatography or recrystallization.

properties

CAS RN

17137-72-3

Product Name

Cholest-7-en-3beta-ol, 4,4-dimethyl-, acetate

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

[(3S,9R,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-13-14-25-23-12-15-27-29(5,6)28(33-22(4)32)17-19-31(27,8)26(23)16-18-30(24,25)7/h12,20-21,24-28H,9-11,13-19H2,1-8H3/t21-,24-,25+,26+,27?,28+,30-,31-/m1/s1

InChI Key

KPBRNIXLCMGZJO-OHSKNFLOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

synonyms

4,4-Dimethylcholest-7-en-3β-ol acetate

Origin of Product

United States

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